8-chloro-2H-pyrido[3,4-d]pyridazin-1-one
Description
8-Chloro-2H-pyrido[3,4-d]pyridazin-1-one is a bicyclic heteroaromatic compound featuring a fused pyridine and pyridazine ring system with a chlorine substituent at position 6. This structure confers unique electronic and steric properties, making it a candidate for pharmaceutical and materials science applications.
Properties
Molecular Formula |
C7H4ClN3O |
|---|---|
Molecular Weight |
181.58 g/mol |
IUPAC Name |
8-chloro-2H-pyrido[3,4-d]pyridazin-1-one |
InChI |
InChI=1S/C7H4ClN3O/c8-5-3-9-1-4-2-10-11-7(12)6(4)5/h1-3H,(H,11,12) |
InChI Key |
YUWKUSUNIGFYGF-UHFFFAOYSA-N |
Canonical SMILES |
C1=C2C=NNC(=O)C2=C(C=N1)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-chloro-2H-pyrido[3,4-d]pyridazin-1-one typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of 3-chloropyridazine with 2-aminopyridine in the presence of a base, such as potassium carbonate, in a polar solvent like dimethylformamide (DMF). The reaction is usually carried out at elevated temperatures to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The choice of solvents and reagents is also optimized to minimize costs and environmental impact .
Chemical Reactions Analysis
Types of Reactions
8-chloro-2H-pyrido[3,4-d]pyridazin-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound to its dihydro derivatives.
Substitution: Halogen substitution reactions are common, where the chlorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields N-oxides, while substitution reactions can produce a variety of derivatives depending on the nucleophile employed .
Scientific Research Applications
8-chloro-2H-pyrido[3,4-d]pyridazin-1-one has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 8-chloro-2H-pyrido[3,4-d]pyridazin-1-one involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit phosphodiesterase enzymes, which play a role in various physiological processes . The exact pathways and molecular targets can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Substituent Variations
Key Compounds Compared :
5-Chloro-6-phenylpyridazin-3(2H)-one ()
Pyrazolo[1,2-a]pyridazin-1-one derivatives (e.g., 3,6-dimethyl-, 5-methoxy-3-methyl-, and 3,6,7-trimethyl variants) ()
Pyrrolo[3,4-d]pyridazin-1-one derivatives ()
Thieno[3,4-d]pyridazin-1-one-based disperse dyes ()
8-Chloro-6H-pyrido[2,3-d]pyridazin-5-one ()
Table 1: Structural Comparison
| Compound Class | Core Structure | Substituents/Modifications | Key Structural Features |
|---|---|---|---|
| 8-Chloro-2H-pyrido[3,4-d]pyridazin-1-one | Pyrido[3,4-d]pyridazinone | Cl at position 8 | Fused pyridine-pyridazine; planar aromatic system |
| 5-Chloro-6-phenylpyridazin-3(2H)-one | Pyridazinone | Cl at position 5, phenyl at position 6 | Monocyclic pyridazine; steric bulk from phenyl |
| Pyrazolo[1,2-a]pyridazin-1-ones | Pyrazolo-pyridazinone | Methyl, methoxy, or trimethyl groups | Fused pyrazole-pyridazine; varied substitution patterns |
| Pyrrolo[3,4-d]pyridazin-1-ones | Pyrrolo-pyridazinone | Cyclopropyl, triazolyl, or alkyl chains | Non-aromatic pyrrole ring; flexibility in side chains |
| Thieno[3,4-d]pyridazin-1-ones | Thieno-pyridazinone | Arylazo groups | Thiophene ring fused with pyridazine; chromophoric properties |
Key Observations :
- The chlorine substituent in this compound likely enhances electrophilic reactivity compared to methyl or methoxy groups in pyrazolo-pyridazinones .
- Fused pyridine-pyridazine systems (as in the target compound) exhibit greater aromatic stability than pyrrolo-pyridazinones, which have a non-planar pyrrole ring .
Comparison with Target Compound :
- The absence of direct synthetic data for this compound suggests that methods analogous to pyridazinone alkylation () or pyrrolo-pyridazinone cyclization () may be applicable. Chlorination at position 8 would require regioselective electrophilic substitution or directed metalation.
Physicochemical Properties
Table 3: Spectral and Physical Data
Key Observations :
- Chlorine substituents (as in the target compound) typically downfield-shift adjacent protons in ¹H-NMR and alter IR stretching frequencies due to electron-withdrawing effects.
- Pyrido-pyridazinones are expected to exhibit higher melting points than pyrrolo analogs due to enhanced crystallinity from aromatic stacking.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
